molecular formula C14H13NO2 B6338327 2-hydroxy-N-(4-methylphenyl)benzamide CAS No. 7164-80-9

2-hydroxy-N-(4-methylphenyl)benzamide

Cat. No.: B6338327
CAS No.: 7164-80-9
M. Wt: 227.26 g/mol
InChI Key: QMLRNTPTRWMCOP-UHFFFAOYSA-N
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Description

2-Hydroxy-N-(4-methylphenyl)benzamide (CAS 7164-80-9, MFCD00445444) is an organic compound with the molecular formula C 14 H 13 NO 2 and an average molecular mass of 227.263 g/mol . This benzamide derivative is characterized by a planar molecular structure stabilized by intramolecular N—H···O and C—H···O hydrogen bonding, which results in a small dihedral angle of 3.45° between its two aromatic rings . In the solid state, the molecules form supramolecular chains along the crystallographic c-axis through intermolecular O—H⋯O and C—H⋯O hydrogen bonds . The compound serves as a key synthetic precursor for the preparation of both symmetric and asymmetric benzoxazepines, a class of structures with significant interest in medicinal chemistry . Benzamide derivatives, in general, are widely investigated for their diverse biological and pharmacological activities, which include antibacterial, antimicrobial, antifungal, and anticonvulsant properties . This product is intended for research purposes and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with care, as it may be harmful if swallowed and cause skin and eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10-6-8-11(9-7-10)15-14(17)12-4-2-3-5-13(12)16/h2-9,16H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLRNTPTRWMCOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 Hydroxy N 4 Methylphenyl Benzamide

Established Synthetic Routes to 2-hydroxy-N-(4-methylphenyl)benzamide

The formation of the amide bond between a salicylic (B10762653) acid derivative and an aniline (B41778) is the cornerstone of synthesizing this compound. Various methods have been established, primarily involving the activation of the carboxylic acid group of salicylic acid to facilitate nucleophilic attack by the amine.

Amidation Reactions of Salicylic Acid Derivatives

The direct condensation of salicylic acid and 4-methylaniline (p-toluidine) is a primary route to this compound. To achieve this transformation efficiently, the carboxylic acid is typically activated in situ.

One common method involves converting salicylic acid into a more reactive acyl chloride intermediate. nih.gov For instance, reacting 2-hydroxybenzoic acid with thionyl chloride (SOCl₂) in a solvent like dry chloroform (B151607) generates the corresponding salicyl-acyl chloride. nih.govyoutube.com Subsequent addition of 4-methylaniline and a base, such as triethylamine (B128534) (Et₃N), to neutralize the HCl byproduct, leads to the formation of the desired amide. nih.gov The reaction is often performed under reflux, and the final product can be purified by column chromatography. nih.gov

Alternatively, phosphorus trichloride (B1173362) (PCl₃) can be used as a condensing agent. researchgate.net In this approach, salicylic acid, 4-methylaniline, and PCl₃ are reacted in an inert organic solvent. researchgate.net This method provides a direct route from the carboxylic acid and amine to the amide without isolating the acyl chloride intermediate.

Another strategy involves the use of C₄ or higher alkyl esters of salicylic acid. google.com These esters can be reacted with amines like 4-methylaniline in an alcohol solvent to yield the corresponding salicylamide (B354443). google.com This method is reported to be efficient, with high yields and purity. google.com

General Procedures for Benzamide (B126) Synthesis

The synthesis of this compound falls under the broader category of benzamide synthesis, for which numerous general procedures exist. These methods often rely on coupling reagents that activate the carboxylic acid. The Schotten-Baumann reaction, for example, involves the use of an acyl chloride with an amine in the presence of a base. researchgate.net

Modern organic synthesis also employs a variety of coupling agents to facilitate amide bond formation under milder conditions. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), are widely used to promote the reaction between carboxylic acids and amines. While not specifically detailed for this exact compound in the provided context, these are standard methods applicable to the synthesis of N-aryl benzamides.

Transamidation, the exchange of an amide group, represents another potential, albeit less direct, synthetic pathway. mdpi.com This can be catalyzed by various agents, including imidazolium (B1220033) chloride, to react a primary amine with a simple amide like N,N-dimethylacetamide (DMA). mdpi.com

Table 1: Comparison of Synthetic Methods for this compound This table is generated based on available data and general synthetic principles.

Method Reagents Solvent Conditions Purification
Acyl Chloride Route Salicylic acid, Thionyl chloride, 4-methylaniline, Triethylamine Chloroform Reflux Column Chromatography nih.gov
Phosphorus Trichloride Salicylic acid, 4-methylaniline, PCl₃ Inert Organic Solvent Not specified Recrystallization researchgate.net
Alkyl Ester Aminolysis C₄+ alkyl salicylate, 4-methylaniline Alcohol 90-120 °C Not specified google.com

Derivatization Strategies for Structural Modification of the this compound Core

The this compound scaffold possesses several reactive sites that allow for structural modifications to generate a library of related compounds. These include the phenolic hydroxyl group, the aromatic rings, and the amide linkage itself.

Modifications at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for derivatization. Its acidic proton can be removed by a base, and the resulting phenoxide can act as a nucleophile.

O-Alkylation: The hydroxyl group can be alkylated to form ethers. For example, reaction with α-halogenated acids or their esters in the presence of a base like sodium hydroxide (B78521) can yield 2-[2-(N-phenylcarbamoyl)phenoxy]alkanoic acids or their corresponding esters. researchgate.net

O-Acylation: Esterification of the phenolic hydroxyl group can be achieved using acyl halides or anhydrides under basic conditions.

O-Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like potassium carbonate, can be used to install a tosyl group on the phenolic oxygen, forming a sulfonate ester. mdpi.com

These modifications are significant as the intramolecular hydrogen bond between the phenolic hydroxyl and the amide oxygen is a defining structural feature of the parent molecule. nih.gov Altering this group can have profound effects on the molecule's conformation and properties.

Substitutions on the Methylphenyl Moiety

The methylphenyl ring, derived from p-toluidine (B81030), can also be a target for modification, although this is generally accomplished by starting with a pre-functionalized aniline rather than by direct substitution on the this compound molecule. The presence of the amide group, which is deactivating, and the activating methyl group complicates direct electrophilic aromatic substitution, making regioselectivity a challenge.

Synthesizing analogues with different substituents on this ring is a common strategy. For instance, using anilines with chloro, nitro, or other functional groups in the initial amidation reaction yields a range of N-aryl salicylamides. nih.gov Examples include N-(4-chlorophenyl)-2-hydroxybenzamide and 2-hydroxy-N-(3-nitrophenyl)benzamide. nih.gov

Synthesis of Analogues with Related Scaffolds

A broad range of analogues can be synthesized by varying both the salicylic acid and the aniline components. This approach is fundamental to structure-activity relationship (SAR) studies in drug discovery.

Varying the Aniline Component: As mentioned, a wide array of substituted anilines can be used in the coupling reaction. For instance, using 4-aminophenol (B1666318) instead of p-toluidine results in the formation of 2-hydroxy-N-(4-hydroxyphenyl)benzamide. sigmaaldrich.com

Varying the Salicylic Acid Component: Substituted salicylic acids can be used as starting materials. For example, 5-chlorosalicylic acid can be coupled with various benzylamines to produce 5-chloro-N-(substituted benzyl)salicylamides. nih.gov Similarly, introducing a methoxy (B1213986) group on the salicylic ring, as in 2-hydroxy-3-methoxybenzoic acid, leads to analogues like 2-hydroxy-3-methoxy-N-(4-methylphenyl)benzamide. nih.gov

Building More Complex Scaffolds: The core structure can be incorporated into larger, more complex molecules. For instance, 2-hydroxy-4-(2-hydroxybenzamido)benzoyl chloride can be reacted with various amines to create hybrid molecules containing two salicylamide-type units. researchgate.net Another example involves the synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives, which feature an ether linkage connecting a second phenol (B47542) ring to the salicylamide core. mdpi.com

Table 2: Examples of Synthesized Analogues This table showcases the diversity of related structures that have been synthesized.

Analogue Name Modification from Parent Compound Starting Materials Reference
N-(4-chlorophenyl)-2-hydroxybenzamide Methyl group replaced by Chlorine Salicylic acid, 4-chloroaniline nih.gov
2-hydroxy-N-(3-nitrophenyl)benzamide Methyl group at para-position replaced by Nitro group at meta-position Salicylic acid, 3-nitroaniline nih.gov
2-hydroxy-3-methoxy-N-(4-methylphenyl)benzamide Methoxy group added to salicylic ring 2-hydroxy-3-methoxybenzoic acid, p-toluidine nih.gov
5-chloro-N-(4-sulfamoylbenzyl)salicylamide p-tolyl group replaced by 4-sulfamoylbenzyl; Chlorine added to salicylic ring 5-chlorosalicylic acid derivative, 4-(aminomethyl)benzenesulfonamide nih.gov
2-hydroxy-N-(4-hydroxyphenyl)benzamide Methyl group replaced by Hydroxyl group Salicylic acid, 4-aminophenol sigmaaldrich.com

Chemical Reactivity and Types of Reactions

The reactivity of this compound is multifaceted, with several sites susceptible to chemical attack. The electron-donating nature of the hydroxyl group activates the salicylic acid-derived ring towards electrophilic substitution, while the amide linkage provides a site for both hydrolysis and cyclization reactions. The p-toluidine-derived ring is also subject to electrophilic attack, with the methyl group and the amide nitrogen influencing the position of substitution.

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group is a key site for derivatization, primarily through etherification and esterification reactions. These modifications can alter the compound's physical and biological properties.

Etherification: The hydroxyl group can be converted to an ether linkage. For instance, in a reaction analogous to the Williamson ether synthesis, substituted salicylanilides react with ethyl chloroacetate (B1199739) in the presence of a base to form the corresponding ethyl ester of the phenoxyacetic acid derivative. This transformation serves as a common strategy to introduce a new functional handle to the molecule.

Table 1: Representative Etherification of Salicylanilide (B1680751) Derivatives
ReactantReagentProductYield (%)
N-(3-bromo-phenyl)-2-hydroxy-benzamideEthyl chloroacetate, Hydrazine2-Hydrazinocarbonylmethoxy-N-(3-trifluoromethyl-phenyl)-benzamideData not available
2-hydroxy-N-(3-trifluoromethyl-phenyl)-benzamideEthyl chloroacetate, Hydrazine[2-(3-trifluoromethyl-phenylcarbamoyl)-phenoxy]-acetic acid ethyl ester, subsequently converted to the hydrazideData not available

Esterification: The hydroxyl group can be acylated to form esters. This is often done to temporarily protect the hydroxyl group or to modify the compound's biological activity. The reaction can be catalyzed by acids or facilitated by coupling agents. For example, various salicylanilides have been esterified with phosphorus-based acids.

Table 2: Representative Esterification of Salicylanilide Derivatives
ReactantReagentProductYield (%)
5-chlorosalicylanilideDiethyl phosphite5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite72-92 (for a series of related compounds)

Reactions Involving the Aromatic Rings

Both the salicylic and the p-toluidine rings can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents.

Halogenation: The introduction of halogen atoms onto the aromatic rings is a common transformation. Traditional electrophilic halogenation of N-aryl amides can result in a mixture of ortho and para substituted products. However, more regioselective methods have been developed.

Nitration: Nitration of the aromatic rings can be achieved using standard nitrating agents. The position of the nitro group will depend on the reaction conditions and the directing effects of the substituents on both aromatic rings. For instance, direct nitration of aromatic sulfonamides using sodium nitrite (B80452) has been developed, offering a method that could potentially be adapted for salicylanilides.

Table 3: Representative Electrophilic Aromatic Substitution of Benzamide Derivatives
ReactantReagentProductYield (%)
Aromatic sulfonamidesSodium nitriteMono-nitrated aromatic sulfonamidesGood

Reactions Involving the Amide Linkage and Cyclization

The amide linkage in this compound is relatively stable, but it can participate in intramolecular reactions, most notably cyclization.

Cyclization to Benzoxazepines: A key reaction of 2-hydroxy-N-arylbenzamides is their use as precursors for the synthesis of benzoxazepine derivatives. nih.gov This transformation typically involves a condensation reaction that forms a seven-membered heterocyclic ring. For example, modified salicylanilides have been converted to 3-phenyl-2H-benzo[e] nih.govnih.govoxazine-2,4(3H)-dione derivatives, which are related heterocyclic systems.


Advanced Structural Characterization and Solid State Analysis of 2 Hydroxy N 4 Methylphenyl Benzamide

Spectroscopic Investigations for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the identity, structure, and purity of a synthesized chemical compound. By analyzing the interaction of the molecule with electromagnetic radiation, each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy In the ¹H NMR spectrum of 2-hydroxy-N-(4-methylphenyl)benzamide, distinct signals for each unique proton environment are expected.

Aromatic Protons: The protons on the two aromatic rings would appear in the downfield region, typically between 6.5 and 8.0 ppm. The substitution patterns on both rings would lead to complex splitting patterns (doublets, triplets, or multiplets).

Amide Proton (N-H): A broad singlet corresponding to the amide proton would be expected, likely in the region of 8.0-9.5 ppm. Its chemical shift can be concentration-dependent and the signal can disappear upon D₂O exchange.

Hydroxyl Proton (O-H): The phenolic hydroxyl proton would also appear as a broad singlet, with a chemical shift that can vary significantly depending on solvent and concentration, but is often found in a downfield region, sometimes above 10 ppm, especially if involved in strong intramolecular hydrogen bonding with the nearby amide carbonyl group.

Methyl Protons (CH₃): The three protons of the methyl group on the tolyl ring would give a sharp singlet in the upfield region, typically around 2.3-2.4 ppm.

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to show a signal in the highly deshielded region of the spectrum, typically between 165 and 170 ppm.

Aromatic Carbons: The twelve aromatic carbons would produce a series of signals in the approximate range of 115-160 ppm. The carbon atom attached to the hydroxyl group (C-OH) would be significantly downfield, while other carbons would have shifts dependent on their electronic environment.

Methyl Carbon (CH₃): The carbon of the methyl group would appear at the most upfield region of the spectrum, generally around 20-22 ppm. rsc.org

Infrared (IR) Spectroscopy for Functional Group Characterization

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrations of specific bonds. For this compound, the following characteristic absorption bands would be anticipated:

O-H Stretching: A broad absorption band in the region of 3400-3100 cm⁻¹ would indicate the presence of the phenolic hydroxyl group. The broadness is due to hydrogen bonding.

N-H Stretching: The amide N-H bond would show a moderate to sharp absorption band around 3300 cm⁻¹.

C-H Stretching (Aromatic and Alkyl): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the alkyl C-H stretching of the methyl group would be observed just below 3000 cm⁻¹.

C=O Stretching (Amide I Band): A strong, sharp absorption peak is expected in the range of 1680-1640 cm⁻¹ corresponding to the carbonyl group of the amide.

N-H Bending (Amide II Band): This secondary amide band, which arises from a combination of N-H bending and C-N stretching, would appear around 1550-1510 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations would result in several peaks in the 1600-1450 cm⁻¹ region.

C-O Stretching: The phenolic C-O bond would show a stretching vibration around 1250-1180 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the structural fragments of a molecule.

Molecular Ion Peak: For this compound (C₁₄H₁₃NO₂), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of 227.

Fragmentation Pattern: The molecule would likely undergo characteristic fragmentation upon ionization. Common fragmentation pathways for benzanilides include cleavage of the amide bond. Expected fragments could include:

A peak at m/z 121, corresponding to the benzoyl cation ([C₆H₄(OH)CO]⁺).

A peak at m/z 107, corresponding to the p-toluidine (B81030) cation ([CH₃C₆H₄NH₂]⁺) or related fragments.

Loss of the tolyl group to give a fragment.

Further fragmentation of the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups. This compound contains two aromatic rings and a carbonyl group, which are excellent chromophores. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show absorption maxima (λ_max) characteristic of π → π* and n → π* transitions. The presence of the hydroxyl group and the extended conjugation across the amide linkage would influence the exact position and intensity of these absorption bands, which are generally expected to appear in the 250-350 nm range.

Computational and Theoretical Investigations of 2 Hydroxy N 4 Methylphenyl Benzamide

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and stability of molecules. While specific DFT studies on 2-hydroxy-N-(4-methylphenyl)benzamide are not widely available in the surveyed literature, extensive research on related salicylanilide (B1680751) and benzamide (B126) derivatives provides a strong framework for understanding its characteristics. nih.gov

DFT calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. For this compound, the near-planar structure observed in crystallographic studies, with a small dihedral angle between the two aromatic rings, would be the starting point for such calculations. mdpi.com The presence of an intramolecular hydrogen bond between the phenolic hydroxyl group and the amide oxygen is a key feature influencing its electronic structure and stability. mdpi.com

Key parameters derived from DFT calculations for analogous compounds include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting a molecule's reactivity. A smaller HOMO-LUMO energy gap generally indicates higher reactivity. For similar benzamide derivatives, these calculations help in understanding the regions susceptible to electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. In this compound, the oxygen atoms of the hydroxyl and carbonyl groups would be expected to have a negative electrostatic potential, making them likely sites for electrophilic attack and hydrogen bonding.

Mulliken Atomic Charges: These calculations provide the charge distribution on each atom within the molecule, offering further insight into its reactivity and intermolecular interactions.

Computational studies on related compounds, such as 3-cinnamoyl 4-hydroxycoumarin (B602359) derivatives, have demonstrated good correlation between theoretical parameters obtained by DFT and experimental data. nih.gov

Table 1: Representative Theoretical Data for a Related Benzamide Derivative (Illustrative)

ParameterCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.8 eVIndicates electron-accepting ability
HOMO-LUMO Gap4.7 eVRelates to chemical reactivity and stability
Dipole Moment3.2 DIndicates overall polarity of the molecule

Note: The data in this table is illustrative and based on typical values for similar aromatic amides. Specific values for this compound would require dedicated DFT calculations.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. nih.gov

For this compound, molecular docking studies would involve screening it against various protein targets to predict its binding affinity and pose. The salicylanilide scaffold is known to exhibit a wide range of biological activities, and docking studies on derivatives have revealed key interactions. For instance, studies on salicylanilide N-alkylcarbamates as acetylcholinesterase inhibitors have shown that these molecules can bind within the enzyme's active site gorge. mdpi.com The interactions are typically a combination of hydrogen bonds and hydrophobic interactions.

In the case of this compound, the hydroxyl and amide groups are expected to form crucial hydrogen bonds with amino acid residues in a protein's active site. The two aromatic rings can participate in π-π stacking and hydrophobic interactions.

Table 2: Illustrative Molecular Docking Results for a Salicylanilide Derivative with a Target Protein

Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Acetylcholinesterase-8.5TYR70, TRP84, PHE330
ABL1 Kinase-7.9MET318, THR315, PHE382

Computational studies on new imidazole-based N-phenylbenzamide derivatives have shown that active compounds exhibit a higher binding affinity towards target receptor proteins compared to controls, with the stability of the ligand-protein complex being further confirmed by molecular dynamics simulations. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and intermolecular interactions. nih.gov For this compound, MD simulations can be used to study the stability of its different conformations, the dynamics of the intramolecular hydrogen bond, and its interactions with solvent molecules or a target protein.

An MD simulation would typically start with the optimized geometry of the molecule. The simulation would then solve Newton's equations of motion for the atoms, generating a trajectory of their positions and velocities over a specific time period. Analysis of this trajectory can reveal:

Conformational Flexibility: The degree of rotation around the amide bond and the dihedral angle between the two aromatic rings can be monitored. While the molecule is known to be nearly planar in the crystalline state, MD simulations can explore its flexibility in solution. mdpi.com

Stability of Hydrogen Bonds: The persistence of the intramolecular N-H···O hydrogen bond can be assessed, providing information on its strength and dynamics.

Solvent Interactions: The simulation can show how the molecule interacts with surrounding water molecules, including the formation of intermolecular hydrogen bonds.

Ligand-Protein Complex Stability: If docked to a protein, MD simulations can assess the stability of the binding pose and the key interactions over time. Studies on N-phenylbenzamide derivatives have utilized MD simulations to confirm the stability of the ligand-protein complexes. nih.gov

Theoretical Modeling of Hydrogen Bonding and Proton Transfer Processes

The intramolecular hydrogen bond in this compound is a critical feature that influences its structure, properties, and potential for proton transfer. Theoretical models can be employed to study the energetics and dynamics of this hydrogen bond and the possibility of excited-state intramolecular proton transfer (ESIPT).

Crystallographic data confirms the presence of an intramolecular N-H···O hydrogen bond, which forms an S(6) ring motif. mdpi.com Theoretical calculations can quantify the strength of this bond by calculating its bond dissociation energy or by analyzing the electron density at the bond critical point using Quantum Theory of Atoms in Molecules (QTAIM).

ESIPT is a process where a proton is transferred from the hydroxyl group to the carbonyl oxygen upon photoexcitation. This process is common in molecules with intramolecular hydrogen bonds. Theoretical studies on related systems, such as 2-(2'-hydroxyphenyl)benzothiazole, have used time-dependent density functional theory (TD-DFT) to model the ESIPT process. rsc.org These studies reveal that the proton transfer can occur on an ultrafast timescale.

For this compound, theoretical modeling could predict:

The potential energy surface for the proton transfer reaction in both the ground and excited states.

The energy barrier for proton transfer.

The changes in geometry and electronic structure upon proton transfer, leading to the formation of a keto-tautomer.

Such studies are crucial for understanding the photophysical and photochemical properties of the compound.

Coordination Chemistry of 2 Hydroxy N 4 Methylphenyl Benzamide and Its Analogues As Ligands

Ligand Design and Synthesis for Metal Complexation

The design of ligands is a crucial first step in the synthesis of novel metal complexes with desired properties. The 2-hydroxy-N-(4-methylphenyl)benzamide molecule is an effective bidentate ligand, coordinating to a metal center through the oxygen atom of the deprotonated hydroxyl group and the oxygen atom of the amide carbonyl group. The presence of both a hard (hydroxyl oxygen) and a borderline (carbonyl oxygen) donor atom allows for coordination with a variety of metal ions.

The synthesis of this compound is typically achieved through the reaction of a salicylic (B10762653) acid derivative with an appropriate aniline (B41778). A common synthetic route involves the conversion of 2-hydroxybenzoic acid to its more reactive acid chloride derivative, followed by condensation with 4-methylaniline. nih.gov For instance, 2-hydroxybenzoic acid can be reacted with thionyl chloride (SOCl₂) in a dry solvent like chloroform (B151607) to produce 2-hydroxybenzoyl chloride. This intermediate is then reacted with 4-methylaniline, often in the presence of a base to neutralize the hydrochloric acid byproduct, yielding the final ligand product. nih.gov

Analogues of this ligand can be synthesized by varying the substituents on either the salicyl or the aniline ring. These modifications can fine-tune the electronic and steric properties of the ligand, which in turn influences the stability, geometry, and reactivity of the resulting metal complexes. For example, the introduction of electron-donating or electron-withdrawing groups can alter the pKa of the phenolic proton and the electron density on the coordinating oxygen atoms, thereby affecting the strength of the metal-ligand bonds.

Metal Complex Formation and Stoichiometry

This compound and its analogues readily form complexes with a range of transition metal ions, including but not limited to Cu(II), Ni(II), Co(II), and Zn(II). The formation of these complexes typically occurs by reacting the ligand with a metal salt in a suitable solvent, often with the application of heat to facilitate the reaction.

The stoichiometry of the resulting metal complexes is influenced by several factors, including the metal-to-ligand molar ratio used in the synthesis, the coordination number and preferred geometry of the metal ion, and the steric bulk of the ligand. Commonly, a 1:2 metal-to-ligand stoichiometry is observed, resulting in complexes with the general formula [M(L)₂]. In these cases, the ligand acts as a bidentate monoanionic ligand, leading to the formation of an octahedral or square planar geometry around the metal center. However, other stoichiometries, such as 1:1, are also possible, which may lead to the inclusion of solvent molecules or counter-ions in the coordination sphere to satisfy the coordination requirements of the metal ion.

The reaction conditions, such as pH and solvent, play a critical role in the complexation process. The deprotonation of the phenolic hydroxyl group is essential for coordination, and this is often facilitated by the addition of a base or by the basicity of the solvent itself. The choice of solvent can also influence the solubility of the reactants and the final complex, as well as the potential for solvent molecules to coordinate to the metal center.

Structural Characterization of Metal Complexes

For this compound itself, X-ray diffraction studies have shown that the molecule is nearly planar. nih.gov This planarity is supported by intramolecular hydrogen bonding between the amide proton and the hydroxyl oxygen. nih.gov In its metal complexes, the ligand typically coordinates in a bidentate fashion, forming a six-membered chelate ring with the metal ion. The geometry around the metal center is then determined by the number of coordinated ligands and any additional solvent molecules or anions.

Infrared (IR) spectroscopy is a valuable tool for confirming the coordination of the ligand to the metal ion. Key spectral changes upon complexation include:

The disappearance or significant broadening of the O-H stretching vibration of the phenolic group, indicating deprotonation and coordination.

A shift in the C=O stretching frequency of the amide group to a lower wavenumber, which is indicative of the coordination of the carbonyl oxygen to the metal center.

The appearance of new bands at lower frequencies corresponding to M-O stretching vibrations.

Electronic spectroscopy (UV-Vis) provides information about the electronic transitions within the complex and can help to elucidate the geometry of the coordination sphere. The spectra of the complexes typically show bands corresponding to intra-ligand transitions as well as d-d transitions for transition metal complexes, the positions of which are indicative of the ligand field strength and the coordination environment of the metal ion.

Table 1: Selected Crystallographic Data for this compound

Parameter Value
Chemical Formula C₁₄H₁₃NO₂ nih.gov
Molecular Weight 227.25 g/mol nih.gov
Crystal System Monoclinic nih.gov
Space Group P2₁/c nih.gov
a (Å) 19.4067 (17) nih.gov
b (Å) 4.9122 (5) nih.gov
c (Å) 12.7261 (11) nih.gov
β (°) 104.793 (4) nih.gov
Volume (ų) 1172.96 (19) nih.gov

Data from Raza, A., et al. (2011). nih.gov

Electronic and Geometric Properties of Coordination Compounds

The electronic and geometric properties of the metal complexes of this compound are intrinsically linked. The nature of the metal ion and the ligand substituents dictates the final geometry, which in turn influences the electronic structure and magnetic properties of the complex.

For instance, Cu(II) complexes with a 1:2 metal-to-ligand ratio often adopt a distorted square planar or tetrahedral geometry. These geometries arise from the d⁹ electronic configuration of the Cu(II) ion and the Jahn-Teller effect. The electronic spectra of these complexes typically display a broad d-d transition band in the visible region, which is characteristic of tetragonally distorted octahedral or square planar Cu(II) complexes.

Ni(II) complexes can exhibit a wider range of geometries, including octahedral, square planar, and tetrahedral, depending on the specific ligand and reaction conditions. These different geometries result in distinct electronic spectra and magnetic properties. For example, octahedral Ni(II) complexes are paramagnetic and typically show three spin-allowed d-d transitions, whereas square planar Ni(II) complexes are often diamagnetic.

Magnetic susceptibility measurements are a key technique for determining the number of unpaired electrons in a complex and, by extension, providing insight into the geometry and bonding. For example, a magnetic moment corresponding to one unpaired electron for a Cu(II) complex would be consistent with its d⁹ configuration. Similarly, the magnetic moment of a Co(II) complex can help to distinguish between high-spin octahedral and tetrahedral geometries.

Catalytic Properties of Metal Complexes

Transition metal complexes derived from salicylamide-type ligands have shown promise as catalysts in a variety of organic transformations. The metal center in these complexes can act as a Lewis acid, activating substrates and facilitating reactions such as oxidations, reductions, and C-C bond-forming reactions.

For example, metal complexes of ligands analogous to this compound have been investigated for their catalytic activity in oxidation reactions. mdpi.com In one study, transition metal complexes of a related Schiff base ligand were used to catalyze the oxidation of aniline to azobenzene (B91143) using hydrogen peroxide as the oxidant. mdpi.com The results demonstrated that the nature of the metal ion had a significant impact on the catalytic efficiency, with one of the complexes achieving a high yield of the desired product. mdpi.com

Table 2: Catalytic Oxidation of Aniline using an Analogous Metal Complex

Complex Yield of Azobenzene (%)
Complex 1 (Zn) 15 mdpi.com

Data from a study on analogous transition metal complexes. mdpi.com

The research into the catalytic applications of these complexes is ongoing, with efforts focused on developing more active and selective catalysts for a broader range of chemical transformations.

Structure Activity Relationship Sar Studies of 2 Hydroxy N 4 Methylphenyl Benzamide Derivatives

Correlating Structural Modifications with In Vitro Biological Activities

The biological profile of 2-hydroxy-N-(4-methylphenyl)benzamide derivatives is profoundly influenced by the nature and position of substituents on both the salicylic (B10762653) acid and the N-phenyl rings. Research has demonstrated that these modifications can significantly alter their antimicrobial and anticancer activities.

Systematic studies have shown that the introduction of various functional groups leads to a range of in vitro biological responses. nih.gov For instance, the presence of electron-withdrawing groups on the N-phenyl ring has been a key area of investigation. In a series of ring-substituted salicylanilides, derivatives were tested for their activity against various microbial strains. nih.gov

Table 1: In Vitro Antimicrobial Activity of Selected Salicylanilide (B1680751) Derivatives

Compound Substituent on N-phenyl ring Antimicrobial Activity (MIC µg/mL)
1 4-CH₃ -
2 4-Cl Moderate
3 4-NO₂ High
4 3,4-diCl High

This table is for illustrative purposes and the activities are generalized from findings in the literature.

The data often reveals that increasing the lipophilicity and the electron-withdrawing nature of the substituents can enhance antimicrobial efficacy. For example, compounds with halogen or nitro group substitutions tend to exhibit greater potency against bacterial and fungal strains compared to the parent compound. nih.gov

In the context of anticancer research, derivatives of salicylanilides have been evaluated for their effects on cancer cell lines, such as human glioblastoma (U87) cells. acs.org Modifications, including the temporary masking of the hydroxyl group, have been explored to improve physicochemical properties, potentially leading to better cell internalization and higher activity. acs.org

Identification of Key Pharmacophoric Elements and Bioactivity Hotspots

The fundamental structure of this compound, which can be described as a salicylanilide, contains several key features essential for its biological activity. The core pharmacophore consists of the 2-hydroxy-benzamide moiety linked to a phenyl ring.

The 2-hydroxy group on the salicylic acid ring is a critical element. It is involved in intramolecular hydrogen bonding with the amide proton, which helps to maintain a pseudo-planar conformation of the molecule. nih.gov This planarity is often considered important for binding to biological targets. The hydroxyl group can also act as a hydrogen bond donor, interacting with receptor sites.

The amide linkage (-CONH-) is another crucial component, acting as a rigidifying unit and participating in hydrogen bonding interactions with biological macromolecules.

The aromatic rings (both the salicyl and the N-phenyl ring) provide a scaffold for various substitutions and are involved in hydrophobic and π-π stacking interactions with target enzymes or receptors. The substitution pattern on these rings represents the primary "bioactivity hotspots," where modifications can fine-tune the biological activity. For instance, the introduction of bulky and lipophilic chains on the linker between the salicylic and anilide cores has been shown to be crucial for the activity of some derivatives. researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. For salicylanilide derivatives, QSAR models have been developed to predict their efficacy and guide the synthesis of new, more active compounds.

These models often use physicochemical descriptors such as lipophilicity (log P), electronic parameters (Hammett constants), and steric parameters to build a mathematical relationship with the observed biological activity. For example, the inhibitory activity of some salicylanilides has been correlated with the hydrophobic parameter π and the Hammett constant (σ) of the substituents. nih.gov

Three-dimensional QSAR (3D-QSAR) approaches, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been applied to salicylanilide derivatives. These methods provide a more detailed understanding of the steric and electrostatic fields around the molecules that are important for their interaction with a biological target. The resulting contour maps can highlight regions where bulky groups or specific electronic properties are favored or disfavored, offering a visual guide for drug design.

Rational Design of Derivatives for Enhanced Bioactivity

The insights gained from SAR and QSAR studies have paved the way for the rational design of this compound derivatives with enhanced biological activities. nih.gov By understanding the key pharmacophoric elements and the influence of various substituents, medicinal chemists can strategically modify the lead compound to improve its potency, selectivity, and pharmacokinetic properties.

For example, based on the observation that electron-withdrawing groups on the N-phenyl ring increase antimicrobial activity, new derivatives incorporating halogens or nitro groups have been synthesized. researchgate.net Similarly, recognizing the importance of lipophilicity for anticancer activity has led to the design of derivatives with increased lipophilic character. mdpi.com

The rational design process is iterative. It involves designing a new set of compounds based on existing SAR/QSAR data, synthesizing these compounds, evaluating their biological activity, and then using the new data to refine the models and design the next generation of derivatives. This cycle of design, synthesis, and testing is fundamental to modern drug discovery and has been successfully applied to the optimization of salicylanilide-based compounds.

In Vitro Biological Activity and Mechanistic Insights of 2 Hydroxy N 4 Methylphenyl Benzamide

Antimicrobial Activity Investigations (In Vitro)

Salicylanilides are recognized for their significant antimicrobial properties, demonstrating activity against a range of microorganisms. This section explores the in vitro antimicrobial profile of this chemical class.

Antibacterial Spectrum and Potency (In Vitro)

Derivatives of 2-hydroxy-N-phenylbenzamides, commonly known as salicylanilides, have demonstrated notable in vitro antibacterial activity, particularly against Gram-positive bacteria. This includes efficacy against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). Studies on various salicylanilide (B1680751) derivatives have reported minimum inhibitory concentrations (MICs) in the micromolar range, indicating potent antibacterial action. For instance, certain substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides have been assessed for their bactericidal activity against clinical isolates of MRSA, showing significant efficacy. nih.gov The antibacterial activity of salicylanilides is a well-documented aspect of their biological profile. nih.gov

The general antibacterial spectrum of salicylanilides is primarily focused on Gram-positive bacteria. While some activity against Gram-negative bacteria has been observed, it is generally less pronounced. The structural modifications on the salicylanilide scaffold, such as halogenation, have been shown to influence the antibacterial potency.

Table 1: General In Vitro Antibacterial Activity of Salicylanilide Derivatives

Bacterial TypeGeneral ActivityKey Pathogens Tested
Gram-positiveSignificantStaphylococcus aureus (including MRSA), Enterococcus faecium
Gram-negativeLess pronouncedKlebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa

This table represents a general overview of the antibacterial activity of the salicylanilide class of compounds based on available literature. Specific MIC values for 2-hydroxy-N-(4-methylphenyl)benzamide are not available.

Antifungal Efficacy (In Vitro)

In addition to their antibacterial properties, salicylanilide derivatives have also been investigated for their in vitro antifungal activity. Research has shown that certain compounds within this class exhibit efficacy against various fungal species. For example, some 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their derivatives have been synthesized and screened for their antifungal potential. nih.gov The antifungal activity of salicylanilides contributes to their broad antimicrobial profile.

Molecular Mechanisms of Antimicrobial Action (In Vitro)

The antimicrobial effects of salicylanilides are attributed to several in vitro mechanisms of action. A primary mode of action involves the disruption of the bacterial cell envelope. It has been observed that certain salicylanilides can permeabilize the bacterial membrane. nih.gov This disruption of the cell's physical barrier can lead to the leakage of intracellular components and ultimately cell death.

Furthermore, salicylanilides are known to act as protonophores, which can dissipate the proton motive force (PMF) across the bacterial membrane. The PMF is crucial for various cellular processes, including ATP synthesis and transport. By uncoupling oxidative phosphorylation, these compounds can deplete the cell's energy reserves. researchgate.net

Another identified mechanism is the inhibition of bacterial two-component regulatory systems (TCS), which are essential for bacteria to sense and respond to environmental changes. nih.gov By interfering with these signaling pathways, salicylanilides can disrupt bacterial virulence and survival. Additionally, some salicylanilides have been found to inhibit bacterial enzymes such as sortase A and transglycosylases, which are involved in cell wall biosynthesis. nih.gov

Enzyme Inhibition Studies (In Vitro)

The biological activity of this compound and its congeners extends to the inhibition of various enzymes, which is a key aspect of their therapeutic potential.

Specific Enzyme Targets and Inhibition Kinetics (In Vitro)

Research into the enzyme inhibitory activity of the broader salicylanilide class has identified several specific molecular targets. Notably, halogenated 2-hydroxy-N-phenylbenzamides have been shown to be inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). vjs.ac.vn Studies have reported IC50 values for these enzymes in the micromolar range, indicating moderate inhibitory potency. vjs.ac.vn The inhibition kinetics have been described as mixed or pseudo-irreversible for some derivatives. vjs.ac.vn

Beyond cholinesterases, salicylanilides have been investigated as inhibitors of other enzymes, including those crucial for bacterial survival. For instance, they have been recognized as inhibitors of bacterial enzymes like sortase A and D-alanine-D-alanine ligase, which are involved in the synthesis of the bacterial cell wall. nih.gov Furthermore, some salicylanilide derivatives have shown inhibitory activity against tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. nih.gov

Table 2: General Enzyme Inhibition Profile of Salicylanilide Derivatives

Enzyme TargetGeneral Inhibition ProfileReported Inhibition Type
Acetylcholinesterase (AChE)Moderate (µM range IC50 values)Mixed, Pseudo-irreversible
Butyrylcholinesterase (BChE)Moderate (µM range IC50 values)Mixed, Pseudo-irreversible
Bacterial Cell Wall Enzymes (e.g., Sortase A)Reported Inhibition-
TyrosinasePotent (µM range IC50 values for some derivatives)-

This table provides a general overview of the enzyme inhibitory activities of the salicylanilide class of compounds based on available literature. Specific kinetic data for this compound is not available.

Structure-Mechanism Relationships of Inhibition (In Vitro)

The inhibitory potency and mechanism of salicylanilides are closely linked to their chemical structure. For the inhibition of cholinesterases, structure-activity relationship studies have revealed that the nature and position of substituents on both the salicylic (B10762653) acid and aniline (B41778) rings play a crucial role. For example, halogenation of the salicylanilide backbone has been shown to influence the inhibitory activity against AChE and BChE. vjs.ac.vn

The fundamental 2-hydroxy-N-phenylbenzamide scaffold is considered a key pharmacophore for antibacterial activity. The 2-hydroxy group is thought to be important for activity, likely through its ability to form hydrogen bonds. The nature of the linker between the two aromatic rings also appears to be critical for maintaining high activity. The planarity of the molecule, influenced by intramolecular hydrogen bonding between the amide proton and the hydroxyl group, is also a significant factor in the biological activity of these compounds.

Antioxidant Activity Evaluation (In Vitro)

The antioxidant potential of salicylamide (B354443) derivatives, including compounds structurally related to this compound, has been a subject of scientific investigation. The core structure, featuring a phenolic hydroxyl (-OH) group and an amide (-CONH-) linkage, provides a basis for potential radical scavenging and metal-chelating activities. The evaluation of this potential is typically conducted through various in vitro assays that measure the compound's ability to neutralize free radicals or reduce oxidant species.

The antioxidant mechanism of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to a free radical, thereby stabilizing the radical and terminating the oxidative chain reaction. researchgate.net The resulting phenoxyl radical is often stabilized by resonance. In salicylamides, the intramolecular hydrogen bond between the phenolic hydroxyl group and the amide carbonyl oxygen can influence this activity.

Commonly used in vitro assays to determine antioxidant capacity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. researchgate.netnih.gov

While specific quantitative data for this compound is not extensively reported in publicly available literature, structure-activity relationship (SAR) studies on related phenolic and aniline compounds provide valuable insights. researchgate.netcapes.gov.br For instance, the DPPH scavenging activity of phenolic compounds is generally more potent than that of aniline compounds due to the lower bond dissociation energy (BDE) of the O-H bond compared to the N-H bond, making hydrogen atom donation more favorable. researchgate.net The position of substituents on the aromatic rings also plays a critical role, with ortho and para positioning of electron-donating groups often enhancing antioxidant activity. researchgate.net

In a study on multifunctional salicylamide derivatives for potential application in Alzheimer's disease, several compounds demonstrated significant antioxidant activity. nih.gov For example, a derivative, compound 15b from the study, showed a high antioxidant capacity equivalent to 2.46 Trolox units in an oxygen radical absorbance capacity (ORAC) assay, highlighting the potential of the salicylamide scaffold. nih.gov

Table 1: Antioxidant Activity of a Representative Salicylamide Derivative

Compound/Parameter Assay Result Source
Compound 15b ¹ ORAC 2.46 Trolox Equivalents nih.gov
Trolox (Standard) ORAC 1.00 Trolox Equivalent nih.gov

¹Compound 15b is a related salicylamide derivative evaluated for multifunctional properties.

Other Investigated Biological Activities (In Vitro, Non-Clinical)

Beyond antioxidant effects, the 2-hydroxy-N-benzamide (salicylamide) scaffold is a versatile pharmacophore that has been explored for a wide range of other in vitro biological activities. These investigations are non-clinical and focus on identifying potential therapeutic applications.

Enzyme Inhibition: Salicylanilides have been identified as inhibitors of various enzymes. A prominent area of research is their activity as cholinesterase inhibitors. In a study of 36 halogenated 2-hydroxy-N-phenylbenzamides, moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) was observed. nih.gov The IC₅₀ values for AChE inhibition were in the range of 33.1 to 85.8 µM, with higher values for BuChE (53.5–228.4 µM). nih.gov This suggests that compounds from this class, potentially including this compound, could act as inhibitors of these enzymes which are relevant targets in neurodegenerative diseases like Alzheimer's. nih.govnih.gov

Furthermore, salicylanilides have been investigated as inhibitors of other enzymes, such as the protein tyrosine kinase of the epidermal growth factor receptor (EGFR), which is a target in cancer therapy. mdpi.com

Antimicrobial Activity: The antimicrobial properties of salicylamide derivatives are well-documented. nih.govresearchgate.net They have been shown to possess activity against a range of bacterial and mycobacterial strains. nih.govnih.gov For example, certain derivatives have demonstrated high potency against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimum inhibitory concentrations (MICs) as low as ≤0.03 µmol/L. nih.govresearchgate.net The mechanism of action is thought to be multi-targeted, potentially involving the disruption of the cellular proton gradient. researchgate.net While specific data for this compound is sparse, N-phenylbenzamide derivatives, in general, are considered to have potential as antibacterial and antifungal agents. mdpi.com

Table 2: Selected In Vitro Antimicrobial Activity of Salicylanilide Derivatives

Derivative Target Organism Activity (MIC) Source
Compound 3f ² Staphylococcus aureus ≤0.03 µmol/L nih.gov
Compound 3f ² Mycobacterium marinum ≤0.40 µmol/L nih.gov
Compound 3g ² Clostridium perfringens ≤0.03 µmol/L nih.gov
Compound 3i ² MRSA ≤0.03 µmol/L nih.gov

²Compounds 3f , 3g , and 3i are substituted salicylanilide derivatives from a study evaluating antimicrobial activity.

Anticancer and Antiviral Activities: Salicylanilides, particularly halogenated derivatives like niclosamide, have gained attention for their potential as anticancer agents through drug repurposing. mdpi.com These compounds can modulate various signaling pathways crucial for cancer cell proliferation and survival, such as Wnt/β-catenin, mTORC1, STAT3, and NF-κB. mdpi.com

Additionally, structure-activity relationship studies have been conducted on salicylamide derivatives as potent inhibitors of human adenovirus (HAdV) infection. nih.gov Some optimized derivatives showed significantly improved anti-HAdV activities with nanomolar to submicromolar IC₅₀ values, suggesting a potential for broad-spectrum antiviral applications. nih.gov

Table of Mentioned Compounds

Compound Name
This compound
Acetylsalicylic acid
Ampicillin
Ciprofloxacin
Isoniazid
Niclosamide

Advanced Research Applications and Potential

Applications in Materials Science and Polymer Chemistry

The unique structural features of 2-hydroxy-N-(4-methylphenyl)benzamide, particularly the presence of amide and hydroxyl functional groups, make it an interesting candidate for integration into polymeric structures. These groups can participate in hydrogen bonding, a key interaction for influencing the physical and mechanical properties of polymers.

Research into polyamides, a class of polymers characterized by the amide linkage, has demonstrated that the incorporation of specific monomeric units can significantly alter the final properties of the material. While direct studies on the use of this compound as a monomer in polyamide synthesis are not extensively documented, the principles of polyamide chemistry suggest its potential. The synthesis of polyamides from monomers containing pre-formed amide linkages or flexible side chains has been shown to improve solubility and processability. For instance, polyamides synthesized from 5-alkoxyisophthalic acids exhibit enhanced solubility in organic solvents and can be cast into tough, transparent, and flexible films. This suggests that incorporating a molecule like this compound, with its inherent functional groups, could be a strategy to impart specific properties, such as improved thermal stability or altered surface characteristics, to high-performance polymers.

The synthesis of well-defined poly(N-H benzamide-co-N-octyl benzamide)s through chain-growth condensation polymerization highlights the versatility of benzamide (B126) derivatives in creating polymers with controlled molecular weights and narrow molecular weight distributions. nih.gov This level of control is crucial for tailoring the macroscopic properties of the material.

Role in Organic Catalysis

The exploration of this compound and its derivatives in the field of organic catalysis is an area of growing interest. The core salicylanilide (B1680751) structure can act as a scaffold for the design of ligands that can coordinate with metal centers to form catalytically active complexes.

Transition metal complexes featuring multidentate ligands are widely used in catalysis. nih.gov The design of these ligands is critical as they can furnish unusual electronic and steric environments to the metal, leading to remarkable catalytic activity and unique product selectivity. scispace.com While direct catalytic applications of this compound are not yet widely reported, the broader class of salicylanilide and related structures, such as salicylaldehyde-imine (salen) ligands, have a well-established role in catalysis. Metal complexes with non-planar ONNO ligands, including salen, salalen, and salan, have demonstrated unique capabilities in asymmetric catalysis. rsc.org

For example, nickel complexes based on salicylaldehyde-imine ligands have been shown to be active catalysts for the oligomerization of ethylene upon activation with methylaluminoxane. researchgate.net The catalytic activity and selectivity of these systems are influenced by the specific structure of the ligand and the reaction conditions. researchgate.net This precedent suggests the potential for developing novel catalysts based on this compound, where the electronic and steric properties of the ligand could be tuned by modifying the substituents on the phenyl rings. The development of such catalysts could offer new pathways for selective molecular transformations. nih.gov

Supramolecular Chemistry Applications in Material Science

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a field where this compound shows significant promise. The ability of this molecule to participate in hydrogen bonding is a key driver for its application in the construction of ordered supramolecular structures.

The formation of inclusion complexes is one such application. Salicylanilide derivatives have been shown to form complexes with host molecules like β-cyclodextrin. mdpi.com This complexation can improve properties such as water solubility and stability. mdpi.com The design of novel chloro-substituted salicylanilide derivatives and their β-cyclodextrin complexes has been explored to create efficient antibacterial compounds. mdpi.com

Future Research Directions and Unexplored Avenues for 2 Hydroxy N 4 Methylphenyl Benzamide

Exploration of Novel Synthetic Methodologies and Sustainable Synthesis

The current established synthesis for 2-hydroxy-N-(4-methylphenyl)benzamide involves the reaction of 2-hydroxybenzoic acid with 4-methylaniline, often using reagents like thionyl chloride and triethylamine (B128534) in a chlorinated solvent such as chloroform (B151607). nih.gov While effective at a laboratory scale, future research should prioritize the development of more efficient, cost-effective, and environmentally benign synthetic routes.

Key avenues for exploration include:

Microwave-Assisted Synthesis: As demonstrated with related salicylanilide (B1680751) derivatives, microwave-assisted synthesis can significantly reduce reaction times and potentially increase yields, offering a more energy-efficient alternative to conventional heating. researchgate.net

Green Chemistry Principles: Future synthetic designs should focus on minimizing hazardous waste and maximizing atom economy. This includes exploring the use of greener solvents, reducing the number of synthetic steps, and investigating catalytic systems that can be recycled and reused.

Alternative Coupling Reactions: Research into metal-free coupling reactions or alternative catalytic methods, such as the Ullmann-type reactions used for structurally similar compounds, could provide pathways that avoid the use of harsh reagents. mdpi.com The development of a diversity-oriented synthesis strategy could also enable the efficient production of a library of related benzanilides for broader screening. lookchem.com

Table 1: Comparison of Synthetic Methodologies for Benzamide (B126) Scaffolds

Methodology Traditional Synthesis nih.gov Potential Future Methodologies
Reagents 2-hydroxybenzoic acid, 4-methylaniline, thionyl chloride, triethylamine Catalytic systems, milder coupling agents
Solvents Chloroform (CHCl₃) Greener solvents (e.g., water, ethanol (B145695), ionic liquids)
Conditions Reflux, several hours Microwave irradiation, room temperature reactions

| Sustainability | Generates stoichiometric waste, uses hazardous reagents/solvents | Higher atom economy, reduced waste, use of recyclable catalysts |

Deeper Mechanistic Understanding of Molecular Interactions in Biological Systems

The biological potential of this compound remains largely uncharted territory. Crystallographic studies have revealed crucial details about its molecular structure, showing that the molecule is nearly planar and stabilized by both intramolecular and intermolecular hydrogen bonds. nih.gov These interactions are fundamental to its solid-state architecture, forming supramolecular chains. nih.gov

Future research should aim to connect these structural characteristics to potential biological functions.

Computational Modeling: The use of Density Functional Theory (DFT) and molecular docking simulations can provide predictive insights into how the compound might interact with biological macromolecules. researchgate.netresearchgate.net These computational tools can help identify potential enzyme targets or receptor binding sites, guiding experimental work.

Enzyme Inhibition Assays: Given that other benzamide derivatives have shown inhibitory activity against enzymes like carbonic anhydrase and acetylcholinesterase, a logical next step is to screen this compound against a panel of clinically relevant enzymes. nih.gov

Structural Biology: Should the compound show significant biological activity, co-crystallization with its biological target would offer a definitive, atomic-level understanding of the key molecular interactions driving its mechanism of action. The specific hydrogen bonding capabilities of the hydroxyl and amide groups are likely to be critical for target recognition and binding. nih.gov

Table 2: Hydrogen-Bond Geometry in this compound nih.gov

Interaction Type (D—H⋯A) D⋯A Distance (Å) D—H⋯A Angle (°) Description
N1—H1A⋯O1 2.647 141 Intramolecular
C9—H9⋯O2 2.840 121 Intramolecular
O1—H1⋯O2 2.596 179 Intermolecular
C3—H3⋯O2 3.179 129 Intermolecular

D = Donor atom, H = Hydrogen atom, A = Acceptor atom

Design and Synthesis of Advanced Functional Materials Utilizing its Scaffold

The inherent self-assembly properties of this compound make it an intriguing candidate for the development of novel functional materials. The planarity of the molecule combined with its robust hydrogen bonding network, which organizes molecules into ordered supramolecular chains, is a key feature of many organic materials. nih.gov

Future research in this area could focus on:

Precursor for Heterocyclic Systems: The compound is a known precursor for the synthesis of benzoxazepines. nih.gov A focused effort to expand upon this could lead to a new class of functional heterocyclic materials with unique photophysical or electronic properties.

Supramolecular Polymers and Gels: By modifying the core structure—for instance, by adding polymerizable groups or altering substituents to tune solubility and intermolecular forces—it may be possible to create self-healing gels, liquid crystals, or other soft materials.

Organic Electronics: The extended π-systems of the aromatic rings and the ordered packing in the solid state suggest potential applications in organic electronics. Research could explore its utility, or that of its derivatives, as a component in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs), where charge transport is highly dependent on molecular stacking.

Table 3: Potential Material Applications based on Structural Features

Structural Feature Potential Application Area Rationale
Planar Aromatic Rings Organic Electronics Facilitates π-π stacking for charge transport.
Hydrogen Bonding Network Supramolecular Chemistry Drives self-assembly into ordered structures like gels or fibers. nih.gov
Reactive Hydroxyl/Amide Groups Polymer Science Can be used as a monomer or precursor for more complex polymers. nih.gov

Integration of Multidisciplinary Approaches in Chemical Compound Research

To fully realize the potential of this compound, future efforts must move beyond isolated studies and embrace an integrated, multidisciplinary research paradigm. The complexity of modern chemical and biological challenges necessitates collaboration across traditionally distinct fields.

A holistic research program would involve:

A synergistic loop between synthetic chemistry and computational chemistry , where theoretical predictions guide the synthesis of new derivatives with enhanced properties. researchgate.net

Collaboration between materials science and structural chemistry to understand how modifications to the molecular scaffold influence the resulting material's bulk properties.

A partnership between pharmacology and synthetic chemistry to screen newly created derivatives for biological activity (e.g., antimicrobial, antioxidant) and establish structure-activity relationships (SAR). mdpi.comnanobioletters.com

By combining insights from synthesis, structural analysis, computational modeling, and materials science, the scientific community can systematically explore and exploit the properties of the this compound scaffold, paving the way for novel discoveries and applications.

Q & A

Q. What are the established synthetic routes for 2-hydroxy-N-(4-methylphenyl)benzamide?

The compound is synthesized via a ring-opening reaction of 2-substituted benzoxazin-4-one derivatives with 4-methylaniline. This method achieves high yields (90%) under reflux conditions using coupling agents like DCC and catalysts such as DMAP . For structural analogs, acidic or basic hydrolysis conditions (e.g., 6M HCl) are employed to cleave amide bonds, though these may not apply directly to the title compound .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • X-ray diffraction (XRD): Resolves crystal packing, hydrogen bonding networks, and planar configurations. Software tools like SHELX (for refinement) and ORTEP-3 (for visualization) are essential .
  • NMR/FT-IR: Confirms functional groups (e.g., hydroxyl, amide) and substituent positions. ¹H-NMR and ¹³C-NMR data validate the absence of byproducts .
  • Hirshfeld surface analysis: Quantifies intermolecular interactions (e.g., H-bonding, van der Waals) using crystallographic data .

Q. What structural features stabilize the crystal lattice of this compound?

The planar benzamide core is stabilized by intramolecular N–H⋯O and C–H⋯O hydrogen bonds, forming S(6) ring motifs. Intermolecular O–H⋯O and C–H⋯O interactions create supramolecular chains along the c-axis, adopting R₂¹(6) motifs. Graph-set analysis (Bernstein et al., 1995) is recommended for systematic classification .

Advanced Research Questions

Q. How can computational methods enhance the understanding of this compound's properties?

  • Density Functional Theory (DFT): Calculates electronic properties (e.g., HOMO-LUMO gaps) and validates experimental geometries. Compare DFT-optimized bond lengths/angles with XRD data to identify discrepancies .
  • Hirshfeld surface analysis: Maps close-contact regions (e.g., O⋯H, C⋯C) to quantify interaction contributions (e.g., 25% H-bonding, 10% π-π stacking) .

Q. How should researchers address contradictions in spectroscopic vs. crystallographic data?

Cross-validate using complementary techniques:

  • If NMR suggests conformational flexibility, XRD can confirm rigid regions (e.g., planar amide group).
  • Resolve ambiguous FT-IR peaks (e.g., hydroxyl vs. amine stretches) via temperature-dependent crystallography .

Q. What strategies optimize this compound's application in synthesizing benzoxazepines?

The compound acts as a precursor for symmetric/asymmetric benzoxazepines via cyclization. Key parameters:

  • Reaction time: Minimize to 1–2 minutes to prevent side reactions.
  • Catalysts: Use DMAP or pyridine derivatives to enhance nucleophilic attack efficiency .

Q. Which software tools are recommended for crystallographic refinement and visualization?

  • SHELXL/SHELXS: Refine atomic coordinates and thermal parameters using high-resolution data .
  • WinGX/ORTEP-3: Generate publication-quality thermal ellipsoid plots and analyze symmetry operations .

Methodological Notes

  • Data Validation: Always cross-reference crystallographic data (CCDC entries) with computed DFT models to ensure accuracy .
  • Ethical Compliance: Adhere to in vitro research guidelines; this compound is not FDA-approved for in vivo use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.